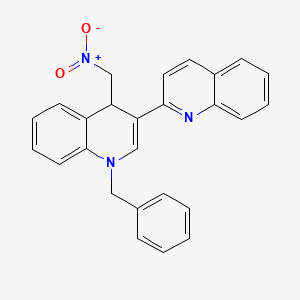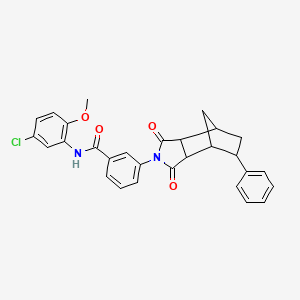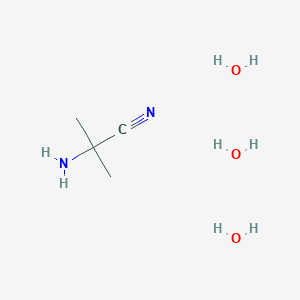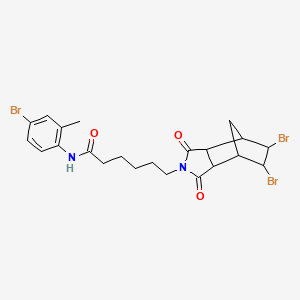
1'-Benzyl-4'-(nitromethyl)-1',4'-dihydro-2,3'-biquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-BENZYL-4’-(NITROMETHYL)-4’H-2,3’-BIQUINOLINE is a complex organic compound belonging to the class of biquinolines. This compound is characterized by its unique structure, which includes a benzyl group and a nitromethyl group attached to a biquinoline core. Biquinolines are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities.
Preparation Methods
The synthesis of 1’-BENZYL-4’-(NITROMETHYL)-4’H-2,3’-BIQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biquinoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Addition of the Nitromethyl Group: The nitromethyl group can be introduced via nitration reactions using reagents such as nitric acid or nitronium salts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1’-BENZYL-4’-(NITROMETHYL)-4’H-2,3’-BIQUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biquinoline core, depending on the reagents and conditions used.
Common reagents include acids, bases, and transition metal catalysts, with major products varying based on the specific reaction pathways.
Scientific Research Applications
1’-BENZYL-4’-(NITROMETHYL)-4’H-2,3’-BIQUINOLINE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1’-BENZYL-4’-(NITROMETHYL)-4’H-2,3’-BIQUINOLINE involves its interaction with molecular targets such as enzymes and receptors. The nitromethyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
1’-BENZYL-4’-(NITROMETHYL)-4’H-2,3’-BIQUINOLINE can be compared to other biquinoline derivatives, such as:
2,2’-Biquinoline: Lacks the benzyl and nitromethyl groups, resulting in different chemical and biological properties.
4,4’-Biquinoline: Similar core structure but different substitution pattern, affecting its reactivity and applications.
1,1’-Biquinoline: Another isomer with distinct properties due to the position of the substituents.
The uniqueness of 1’-BENZYL-4’-(NITROMETHYL)-4’H-2,3’-BIQUINOLINE lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C26H21N3O2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-benzyl-4-(nitromethyl)-3-quinolin-2-yl-4H-quinoline |
InChI |
InChI=1S/C26H21N3O2/c30-29(31)18-22-21-11-5-7-13-26(21)28(16-19-8-2-1-3-9-19)17-23(22)25-15-14-20-10-4-6-12-24(20)27-25/h1-15,17,22H,16,18H2 |
InChI Key |
AZBHHSYYOLZHNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(C3=CC=CC=C32)C[N+](=O)[O-])C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{4-[5-hydroxy-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B12476783.png)
![1,4-Bis[(2-fluorophenyl)methyl]piperazine](/img/structure/B12476802.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12476809.png)
![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12476812.png)



![N6-cyclopentyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12476842.png)
![7,7-dimethyl-4-(2-nitrophenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12476848.png)
![N-(2-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12476850.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12476851.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12476861.png)

![2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12476872.png)
